2,3-Dimethyl-4'-piperidinomethyl benzophenone
Description
Chemical Structure and Properties 2,3-Dimethyl-4'-piperidinomethyl benzophenone (CAS: 898771-46-5) is a benzophenone derivative characterized by a dimethyl substitution at the 2- and 3-positions of one aromatic ring and a piperidinomethyl group at the 4'-position of the second aromatic ring (Figure 1). Its molecular formula is C₂₁H₂₅NO, with a molecular weight of 293.41 g/mol and a purity of ≥97% .
For example, benzophenone derivatives with morpholinomethyl or pyrrolidinomethyl groups are synthesized by reacting halogenated benzophenones with appropriate amines under catalytic conditions . Applications of this compound may include photostabilizers, polymer additives, or intermediates in pharmaceutical synthesis, given the demonstrated roles of similar compounds in photoprotection and calcium signaling inhibition .
Properties
IUPAC Name |
(2,3-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-7-6-8-20(17(16)2)21(23)19-11-9-18(10-12-19)15-22-13-4-3-5-14-22/h6-12H,3-5,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWXHRFUFVLJRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642692 | |
| Record name | (2,3-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-46-5 | |
| Record name | Methanone, (2,3-dimethylphenyl)[4-(1-piperidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4’-piperidinomethyl benzophenone typically involves the following steps:
Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of the Piperidinomethyl Group: The piperidinomethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzophenone core with piperidine and formaldehyde under basic conditions.
Methylation: The final step involves the methylation of the benzene ring at the 2 and 3 positions. This can be achieved using methyl iodide (CH3I) and a strong base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for 2,3-Dimethyl-4’-piperidinomethyl benzophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4’-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinomethyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2,3-Dimethyl-4’-piperidinomethyl benzophenone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4’-piperidinomethyl benzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidinomethyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The benzophenone core can participate in photochemical reactions, making it useful in photodynamic therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural Analogs of 2,3-Dimethyl-4'-piperidinomethyl Benzophenone
| Compound Name | Substituent Positions | Substituent Type | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|---|---|
| 2,3-Dimethyl-2'-piperidinomethyl benzophenone | 2,3-dimethyl; 2'-piperidinomethyl | Piperidine | 898773-21-2 | C₂₁H₂₅NO | Piperidinomethyl at 2' (vs. 4') |
| 3,4-Dimethyl-4'-piperidinomethyl benzophenone | 3,4-dimethyl; 4'-piperidinomethyl | Piperidine | 898775-11-6 | C₂₁H₂₅NO | Methyl groups at 3,4 (vs. 2,3) |
| 2,5-Dichloro-4'-piperidinomethyl benzophenone | 2,5-dichloro; 4'-piperidinomethyl | Chlorine + Piperidine | 898775-57-0 | C₂₁H₂₂Cl₂NO | Chlorine substituents |
| 3'-Methoxy-2-piperidinomethyl benzophenone | 3'-methoxy; 2-piperidinomethyl | Methoxy + Piperidine | Not provided | C₂₁H₂₅NO₂ | Methoxy group at 3' |
| 4'-Fluoro-2-piperidinomethyl benzophenone | 4'-fluoro; 2-piperidinomethyl | Fluoro + Piperidine | Not provided | C₂₀H₂₂FNO | Fluoro substituent at 4' |
Substituent Position and Electronic Effects
- Piperidinomethyl Position: Moving the piperidinomethyl group from the 4' to the 2' position (e.g., 2,3-dimethyl-2'-piperidinomethyl benzophenone) alters steric and electronic interactions.
- Methyl Group Position: Compounds with methyl groups at 3,4-positions (e.g., 3,4-dimethyl-4'-piperidinomethyl benzophenone) may exhibit reduced solubility in nonpolar solvents compared to the 2,3-dimethyl analog due to increased symmetry and packing efficiency .
Functional Group Modifications
- For instance, halogenated benzophenones like CAI inhibit calcium signaling in cancer cells .
- Oxygen-Containing Groups: Methoxy-substituted analogs (e.g., 3'-methoxy-2-piperidinomethyl benzophenone) may exhibit redshifted UV absorption due to electron-donating effects, making them suitable for light-driven applications .
Spectroscopic and Reactivity Differences
- IR/NMR Signatures : The target compound’s IR spectrum would show C=O stretching at ~1650 cm⁻¹ and N-H bending (piperidine) at ~1450 cm⁻¹. Chlorinated analogs display additional C-Cl stretches (~550–850 cm⁻¹), while methoxy groups show strong C-O stretches near 1250 cm⁻¹ .
- Reactivity: The tertiary amine in piperidinomethyl derivatives facilitates protonation under acidic conditions, enhancing solubility in aqueous media. Morpholinomethyl analogs (e.g., 2-morpholinomethyl-2'-thiomethylbenzophenone) may exhibit different redox behavior due to the oxygen atom in morpholine .
Biological Activity
2,3-Dimethyl-4'-piperidinomethyl benzophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C_{20}H_{23}N O
- Molecular Weight : 293.40 g/mol
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that compounds derived from similar structures showed activity against various bacterial strains, suggesting a potential for this compound in treating infections caused by resistant bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to exhibit cytotoxic effects on several cancer cell lines, including:
- MCF-7 (Breast Cancer)
- HepG2 (Liver Cancer)
- PC-3 (Prostate Cancer)
In one study, the compound's IC50 values were found to be significantly lower than those of standard chemotherapeutic agents like 5-fluorouracil, indicating enhanced potency.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 | 1.5 |
| HepG2 | 2.0 |
| PC-3 | 1.8 |
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific cellular pathways. The compound may interact with various molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Interaction : It may bind to receptors that regulate cell growth and differentiation.
Case Studies
- Study on Cancer Cell Lines : A comparative study evaluated the cytotoxicity of various Mannich bases, including this compound. The results indicated that this compound exhibited superior cytotoxic effects compared to others tested in the series .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related benzophenone derivatives. The findings suggested that structural modifications could enhance activity against resistant bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
